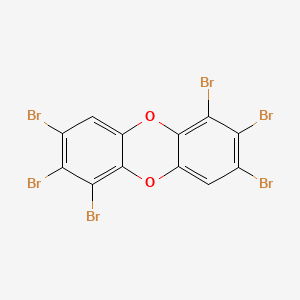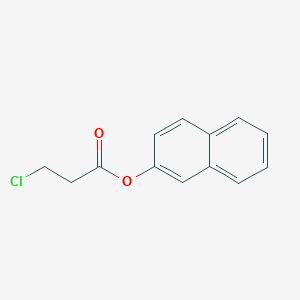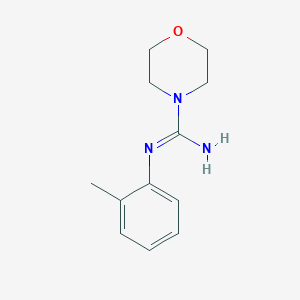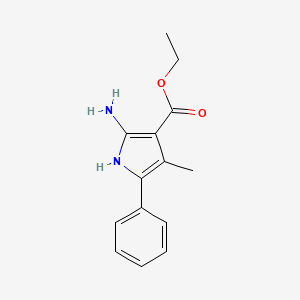
2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyl group and a phenyl group attached to a dihydroisoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced isoquinoline derivatives
Substitution: Halogenated isoquinoline derivatives
科学研究应用
Chemistry: 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
- 2-Benzyl-3-phenylisoquinoline
- 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
- 2-Benzylisoquinoline
Comparison: Compared to similar compounds, 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups attached to the dihydroisoquinolinone core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
108762-64-7 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)15-21(18-11-5-2-6-12-18)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |
InChI 键 |
HAUDBLJQHKDUAW-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)








![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)

